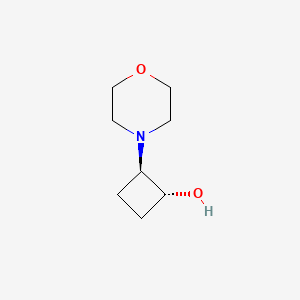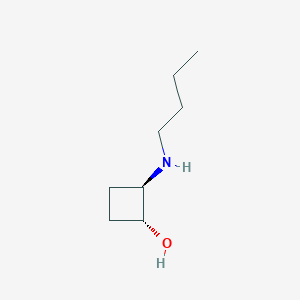
(1R,2R)-2-fluoro-N-hexylcyclohexan-1-amine
Descripción general
Descripción
(1R,2R)-2-fluoro-N-hexylcyclohexan-1-amine is a useful research compound. Its molecular formula is C12H24FN and its molecular weight is 201.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Análisis Bioquímico
Biochemical Properties
(1R,2R)-2-fluoro-N-hexylcyclohexan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclin-dependent kinases (Cdks) and cyclins, which are crucial for cell cycle regulation . The nature of these interactions involves binding to the active sites of these enzymes, thereby modulating their activity. Additionally, this compound can influence the activity of dehydrogenases and phosphatases, which are essential for metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest by inhibiting the activity of Cdks, leading to reduced cell proliferation . Furthermore, it can alter gene expression patterns by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of Cdks by binding to their active sites, preventing their interaction with cyclins . This inhibition results in cell cycle arrest and reduced cell proliferation. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, this compound has been observed to degrade over time, leading to a reduction in its inhibitory effects on Cdks . In in vivo studies, its long-term effects on cellular function have been linked to its stability and degradation rate .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit Cdks and induce cell cycle arrest without causing significant toxicity . At higher doses, it can lead to toxic or adverse effects, such as liver damage and other organ toxicities . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression .
Propiedades
IUPAC Name |
(1R,2R)-2-fluoro-N-hexylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24FN/c1-2-3-4-7-10-14-12-9-6-5-8-11(12)13/h11-12,14H,2-10H2,1H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHWNGROWDYCKE-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1CCCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN[C@@H]1CCCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)
![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)
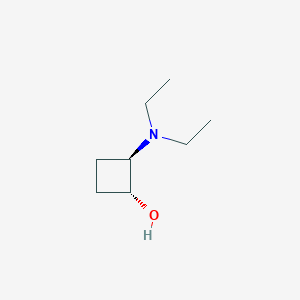
![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)
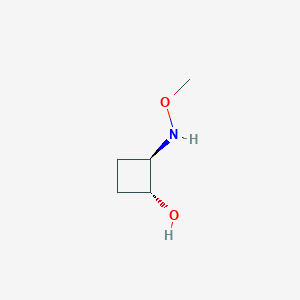
![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)
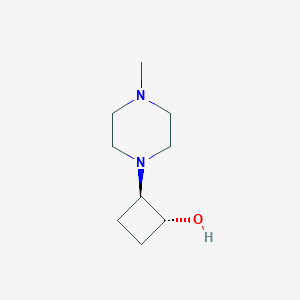
![1-{[Bis(2-hydroxypropyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485524.png)
![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)
![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)
